molecular formula C15H11BrN2O2S2 B12161755 3-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid

3-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid

Cat. No.: B12161755
M. Wt: 395.3 g/mol
InChI Key: VVVDCPBEDOBOQV-UHFFFAOYSA-N
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Description

3-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a bromophenyl group attached to a thienopyrimidine core, which is further linked to a propanoic acid moiety through a sulfanyl bridge. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thienopyrimidine core, which is achieved through the cyclization of appropriate thiophene and pyrimidine precursors. The bromophenyl group is then introduced via a bromination reaction, followed by the attachment of the propanoic acid moiety through a sulfanyl linkage. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, phenyl derivatives, and various substituted thienopyrimidines .

Scientific Research Applications

3-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways involved in inflammation, cell proliferation, and apoptosis. The bromophenyl group plays a crucial role in binding to the active sites of target proteins, while the thienopyrimidine core enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group enhances its potential as a pharmacophore, while the thienopyrimidine core provides a stable scaffold for further modifications .

Properties

Molecular Formula

C15H11BrN2O2S2

Molecular Weight

395.3 g/mol

IUPAC Name

3-[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid

InChI

InChI=1S/C15H11BrN2O2S2/c16-10-3-1-9(2-4-10)11-7-22-15-13(11)14(17-8-18-15)21-6-5-12(19)20/h1-4,7-8H,5-6H2,(H,19,20)

InChI Key

VVVDCPBEDOBOQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SCCC(=O)O)Br

Origin of Product

United States

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